molecular formula C6H3BrF3NO B1412132 4-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1227571-18-7

4-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine

Cat. No. B1412132
M. Wt: 241.99 g/mol
InChI Key: ZLTUEPQWZSSWHR-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are commonly used in the agrochemical and pharmaceutical industries . They are primarily used to protect crops from pests . More than 20 new TFMP-containing agrochemicals have been introduced to the market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives has been a significant research topic due to their wide applications in various fields . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The fluorine atom has the largest electronegativity (3.98) and a small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å) .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Since then, more than 20 new TFMP-containing agrochemicals have been introduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely influenced by the unique physicochemical properties of the fluorine atom . The fluorine atom has the largest electronegativity (3.98) and a small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å) .

Scientific Research Applications

Spectroscopic and Theoretical Studies

One of the primary applications of similar bromo-trifluoromethyl pyridine derivatives is in spectroscopic and theoretical studies, which serve as a foundation for understanding their chemical behavior and potential uses. For instance, spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with density functional theory (DFT) studies, offer insights into the molecular structure, vibrational frequencies, and electronic properties of these compounds. Such investigations are crucial for identifying their non-linear optical (NLO) properties and for exploring their interactions with biomolecules, such as DNA, which opens up possibilities in the fields of material science and biochemistry (Vural & Kara, 2017).

Synthesis and Functionalization

The regioselective functionalization and metalation of bromo- and trifluoromethyl-substituted pyridines are significant for synthesizing various carboxylic acids and other derivatives. This chemical manipulation is crucial for developing pharmaceuticals, agrochemicals, and organic materials. The strategic deprotonation and subsequent carboxylation steps enable the introduction of functional groups at specific positions on the pyridine ring, enhancing the molecule's reactivity and utility in further chemical transformations (Cottet et al., 2004).

Antimicrobial and Antifungal Applications

Derivatives of bromo-trifluoromethyl pyridines have been explored for their antimicrobial and antifungal activities. The synthesis of novel compounds, such as bis(trifluoromethyl) phenyl-triazole-pyridine hybrids, demonstrates the potential of these molecules in developing new therapeutic agents. Such compounds exhibit significant in vitro activity against bacterial and fungal strains, showcasing their application in addressing antibiotic resistance and developing novel antimicrobial strategies (Jha & Ramarao, 2017).

Corrosion Inhibition

Another crucial application area is corrosion inhibition, where bromo-trifluoromethyl pyridine derivatives have shown effectiveness in protecting metals against corrosion in acidic environments. Through electrochemical and molecular dynamics studies, these compounds exhibit strong adsorption onto metal surfaces, forming protective layers that significantly reduce corrosion rates. This application is particularly relevant in industries where metal preservation is critical, including in oil and gas extraction and processing (Saady et al., 2020).

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling 4-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine. It is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-bromo-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-4(6(8,9)10)11-5(12)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTUEPQWZSSWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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